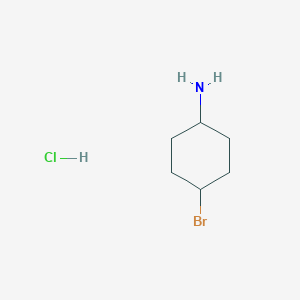

4-Bromocyclohexanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECMAHZPJIYUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541719 | |

| Record name | 4-Bromocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99337-81-2 | |

| Record name | 4-Bromocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromocyclohexanamine Hydrochloride: Properties, Reactivity, and Applications in Synthesis

Executive Summary

4-Bromocyclohexanamine hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic amine (protected as a stable hydrochloride salt) and a carbon-bromine bond susceptible to nucleophilic substitution, this molecule offers two distinct points for chemical elaboration. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed analysis of its stereochemistry, predicted spectroscopic signatures for characterization, a plausible synthetic route, and an exploration of its reactivity. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a halogenated cyclic amine salt. Its structure, featuring a cyclohexane scaffold, is fundamental to its utility, providing a non-aromatic, three-dimensional framework for the construction of novel chemical entities.

Nomenclature and Key Identifiers

The systematic identification of this compound is crucial for regulatory and procurement purposes. Key identifiers are summarized below.

| Identifier | Value | Reference(s) |

| Chemical Name | 4-bromocyclohexan-1-amine;hydrochloride | [1] |

| CAS Number | 99337-81-2 | [1][2][3] |

| Molecular Formula | C₆H₁₃BrClN | [1][2] |

| Molecular Weight | 214.53 g/mol | [1][3] |

| InChIKey | PECMAHZPJIYUNR-UHFFFAOYSA-N | [2][3] |

| Synonyms | 4-Bromocyclohexanamine HCl, 4-Bromo-cyclohexylamine hydrochloride | [1][4] |

The Critical Role of Stereoisomerism

The 1,4-disubstituted cyclohexane ring can exist as two distinct geometric isomers: cis and trans. The spatial orientation of the amino and bromo substituents profoundly impacts the molecule's shape, reactivity, and its interaction with biological targets.

-

Trans-isomer: The substituents are on opposite faces of the ring. In the most stable chair conformation, both the bromo and amino groups can occupy equatorial positions, minimizing steric strain. This is generally the thermodynamically favored isomer.

-

Cis-isomer: The substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial, leading to higher conformational energy.

It is imperative for researchers to recognize that a sample listed under the general CAS number 99337-81-2 may be a mixture of these isomers.[1] The specific stereochemistry can dictate the success of subsequent synthetic steps and the ultimate biological activity of a final compound.

Figure 1: Chair conformations of trans and cis-4-Bromocyclohexanamine.

Physicochemical Properties

The physical properties of this compound are characteristic of a solid organic salt.

| Property | Value | Comments and Rationale | Reference(s) |

| Appearance | Solid | Typical for hydrochloride salts of small organic molecules. | [3] |

| Melting Point | 105-108 °C | This relatively low range may suggest it is for a specific isomer or a mixture. Purity can significantly affect this value. | [3] |

| Solubility | No data available | As a hydrochloride salt, it is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol. It is likely poorly soluble in nonpolar organic solvents like hexanes and diethyl ether. | |

| Storage | Room temperature, under inert atmosphere | The hydrochloride salt is stable, but the free base can be sensitive to air and moisture. Storage in a tightly sealed container is recommended to prevent degradation. | [2][5] |

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is a prerequisite for its use in synthesis. While specific experimental spectra are not widely published, a robust characterization can be achieved by understanding its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Cyclohexyl Protons (1.2 - 2.5 ppm): The spectrum will show a series of broad, overlapping multiplets corresponding to the axial and equatorial protons of the cyclohexane ring.

-

H-C-Br Proton (~3.5 - 4.5 ppm): The proton on the carbon bearing the bromine atom will be significantly deshielded and appear as a broad multiplet. Its exact chemical shift and multiplicity will depend on the cis/trans ratio and the chair conformation.

-

H-C-N Proton (~3.0 - 3.5 ppm): The proton on the carbon attached to the ammonium group will also be deshielded, appearing downfield from the other ring protons.

-

-NH₃⁺ Protons (Variable, ~7.5 - 9.0 ppm): The ammonium protons typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent and concentration. Causality: This broadness is due to quadrupolar relaxation and chemical exchange with trace amounts of water. A key validation step is to add a drop of D₂O to the NMR tube, which will cause the -NH₃⁺ signal to disappear due to rapid proton-deuteron exchange.

-

-

¹³C NMR:

-

C-Br Carbon (~50 - 60 ppm): The carbon atom bonded to the electronegative bromine will be the most deshielded of the ring carbons.

-

C-N Carbon (~45 - 55 ppm): The carbon bonded to the nitrogen will also be deshielded.

-

Other Ring Carbons (~25 - 40 ppm): The remaining methylene carbons of the cyclohexane ring will appear in this region. The number of distinct signals will depend on the stereoisomer(s) present.

-

Infrared (IR) Spectroscopy

-

N-H Stretching (~3100 - 2800 cm⁻¹): A very strong and broad absorption band characteristic of the ammonium salt (-NH₃⁺) is the most prominent feature. This often overlaps with the C-H stretching bands.[6]

-

C-H Stretching (~2950 - 2850 cm⁻¹): Sharp peaks corresponding to the sp³ C-H bonds of the cyclohexane ring.

-

N-H Bending (~1600 - 1500 cm⁻¹): A medium to strong absorption from the bending vibration of the ammonium group.

-

C-Br Stretching (~690 - 515 cm⁻¹): A moderate to strong absorption in the low-frequency (fingerprint) region.[7] The presence of this band is a key indicator of the bromo-substituent.

Mass Spectrometry (MS)

When analyzed by MS, the compound will likely show the mass of the free base (C₆H₁₂BrN) after loss of HCl.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion of the free base at m/z values corresponding to the two major isotopes of bromine: [M(⁷⁹Br)]⁺ and [M(⁸¹Br)]⁺ (e.g., at m/z 177 and 179). This M/M+2 pattern is a definitive signature for a monobrominated compound.[8][9][10]

-

Key Fragmentation: The most significant fragmentation pathway is the loss of a bromine radical (•Br) from the molecular ion. This results in a stable secondary carbocation fragment [M-Br]⁺ at m/z 98.[11] Further fragmentation of the cyclohexane ring may also be observed.

Protocol: A Self-Validating Analytical Workflow

This protocol ensures the unambiguous identification and purity assessment of a supplied sample.

Figure 2: Workflow for analytical validation of 4-Bromocyclohexanamine HCl.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of this compound is key to designing its application in more complex synthetic routes.

Proposed Synthetic Pathway: Reductive Amination

A robust and scalable synthesis can be achieved via the reductive amination of 4-bromocyclohexanone. This method is widely used in industry due to its efficiency and operational simplicity.[12][13]

Figure 3: Proposed synthesis via reductive amination of 4-bromocyclohexanone.

Causality: The reaction proceeds in two key stages. First, the ketone reacts with an ammonia source to form an imine intermediate. Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the imine to the amine.[14] These mild hydride donors are chosen because they reduce the imine faster than the starting ketone, allowing for a one-pot procedure. Finally, treatment with hydrochloric acid yields the stable, solid hydrochloride salt.

Core Reactivity Profile

The molecule's utility stems from its two orthogonal reactive sites:

-

The Amino Group: After neutralization to the free base, the primary amine is a potent nucleophile. It can readily undergo N-alkylation, N-acylation (amide formation), reductive amination with other carbonyls, and sulfonamide formation.

-

The Carbon-Bromine Bond: The bromine atom is a good leaving group, making the C4 position an electrophilic site. It is susceptible to nucleophilic substitution (SN1/SN2 mechanisms) with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiols), enabling the introduction of diverse functional groups.[15][16][17] This site is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Protocol: Nucleophilic Substitution at C4 with Sodium Azide

This protocol describes a self-validating system for replacing the bromine atom, a common step in preparing precursors for "click chemistry" or further reduction to a diamine.

-

Objective: To synthesize 4-azidocyclohexanamine from this compound.

-

Materials: this compound, Sodium bicarbonate (NaHCO₃), Sodium azide (NaN₃), Dimethylformamide (DMF), Diethyl ether, Deionized water, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Free Base Generation: Dissolve this compound (1.0 eq) in water. Slowly add a saturated aqueous solution of NaHCO₃ until the pH is ~8-9 and gas evolution ceases. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. Validation: The disappearance of the broad -NH₃⁺ IR stretch and the appearance of a primary amine N-H stretch (two sharp bands ~3300-3400 cm⁻¹) confirms successful neutralization.

-

Substitution Reaction: Dissolve the isolated free amine in anhydrous DMF. Add sodium azide (1.2 eq). Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere (N₂ or Ar).

-

Workup and Isolation: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

-

Trustworthiness: The protocol's validity is confirmed by spectroscopic analysis of the product. A successful reaction is indicated by:

-

IR Spectroscopy: The appearance of a strong, sharp azide (N₃) stretch at ~2100 cm⁻¹.

-

Mass Spectrometry: The disappearance of the Br isotope pattern and the appearance of a new molecular ion corresponding to the azido product.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a "scaffold-with-handles," providing a rigid, 3D cyclohexyl core that is often favored in drug design to improve metabolic stability and escape flat, aromatic structures. The two functional groups allow for divergent synthesis strategies.

Figure 4: Divergent synthetic possibilities using 4-Bromocyclohexanamine HCl.

Expert Insight: A medicinal chemist can first elaborate the amine functionality, for example, by forming an amide bond with a specific carboxylic acid to target a protein's binding pocket. Subsequently, the bromine can be used as a handle for a Suzuki coupling to introduce an aryl group that can interact with a secondary pocket or improve pharmacokinetic properties. This orthogonal reactivity makes the scaffold highly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards.

| Hazard Classification | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

| Pictogram | GHS07 (Exclamation Mark) | [3] | |

| Signal Word | Warning | [3] |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.[5][18]

-

Storage: Store in a tightly closed container in a dry, cool place. Keep away from strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[19]

Conclusion

This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its well-defined stereochemical possibilities, combined with two chemically distinct reactive centers, provide a robust platform for the creation of diverse and structurally complex molecules. A thorough understanding of its properties, spectroscopic signatures, and reactivity, as outlined in this guide, enables researchers to confidently and effectively incorporate this valuable intermediate into their drug discovery and development programs.

References

-

Pearson. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh... Study Prep. Retrieved from [Link]

-

Pearson. (n.d.). Using bromocyclohexane as a starting material, how could you synt... Retrieved from [Link]

- Elsevier, B.V. (n.d.). Far Infrared Spectroscopic Properties and Interionic Potential Energy for Tetra-alkylammonium Halides. RSC Publishing.

-

Pearson. (2024, May 5). Using bromocyclohexane as a starting material, how could you synthesize the following compounds? a. Retrieved from [Link]

-

Pearson. (2024, July 1). For each synthesis, start with bromocyclohexane and predict the p... Study Prep. Retrieved from [Link]

-

Linfield University. (n.d.). 9. E2 Reaction: Formation of cyclohexene from bromocyclohexane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

University of British Columbia. (n.d.). Vibrational spectra of the ammonium halides and the alkali-metal borohydrides. UBC Library Open Collections. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ACS Publications. (n.d.). Vibrational Properties of the Organic–Inorganic Halide Perovskite CH3NH3PbI3 from Theory and Experiment: Factor Group Analysis, First-Principles Calculations, and Low-Temperature Infrared Spectra. The Journal of Physical Chemistry C. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1 H NMR Predictor. Retrieved from [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromocyclohexan-1-ol. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

Sources

- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 4-Bromocyclohexan-1-amine,hydrochloride | 99337-81-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Vibrational spectra of the ammonium halides and the alkali-metal borohydrides - UBC Library Open Collections [open.library.ubc.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. savemyexams.com [savemyexams.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]

- 16. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]

- 17. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. echemi.com [echemi.com]

A Technical Guide to 4-Bromocyclohexanamine Hydrochloride (CAS: 99337-81-2) for Chemical Research and Development

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, 4-Bromocyclohexanamine hydrochloride. Its purpose is to provide a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications as a building block, and essential safety protocols. This guide emphasizes the compound's role in synthetic chemistry, distinguishing it from structurally related active pharmaceutical ingredients (APIs).

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a cyclohexyl scaffold. It is supplied as a solid hydrochloride salt, which enhances its stability and handling characteristics compared to the free amine. The presence of both a primary amine and an alkyl bromide makes it a versatile building block for the synthesis of more complex molecular architectures.

Its definitive identifier is the Chemical Abstracts Service (CAS) number: 99337-81-2 .[1][2][3][4][5]

Key Physicochemical Data

The fundamental properties of this compound are summarized below, compiled from various chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 99337-81-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₃BrClN | [1][2][3][6] |

| Molecular Weight | 214.53 g/mol | [1][6] |

| Physical Form | Solid | [1] |

| Melting Point | 105-108 °C | [1] |

| Synonyms | 4-Bromo-cyclohexylamine hydrochloride, 4-bromocyclohexan-1-amine;hydrochloride | [2][4][7] |

| Storage Temperature | Room Temperature | [1][3] |

Structural and Computational Data

For professionals engaged in computational chemistry and molecular modeling, the following computed descriptors provide deeper insight into the molecule's characteristics.

| Descriptor | Value | Source(s) |

| InChIKey | PECMAHZPJIYUNR-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1CC(CCC1N)Br.Cl | [3] |

| Topological Polar Surface Area | 26 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Complexity | 66.9 | [2][6] |

Plausible Synthesis Pathway and Mechanistic Rationale

While specific, peer-reviewed synthesis procedures for this compound are not prominently documented, a logical and efficient synthetic route can be devised from readily available starting materials using well-established organic reactions. This proposed pathway demonstrates the practical application of fundamental organic chemistry principles.

The proposed two-step synthesis begins with cyclohexanone and proceeds through bromination followed by reductive amination.

Caption: Logical relationship of reactive sites and potential synthetic transformations.

-

Amine Functionality : The primary amine is a versatile nucleophile. It readily participates in:

-

Amide bond formation: Coupling with carboxylic acids or acyl chlorides to form amides, a cornerstone of medicinal chemistry.

-

N-Alkylation and N-Arylation: Reaction with alkyl halides or participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form secondary or tertiary amines.

-

Formation of Schiff bases/imines: Condensation with aldehydes and ketones, which can be further reduced if desired.

-

-

Bromo Functionality : The bromine atom, attached to a secondary carbon, can undergo:

-

Nucleophilic Substitution (S_N2): Reaction with a wide range of nucleophiles (e.g., azides, cyanides, thiols, alkoxides) to introduce new functional groups.

-

Elimination Reactions: Treatment with a strong, non-nucleophilic base can lead to the formation of cyclohexene derivatives.

-

Formation of Organometallics: Conversion to a Grignard reagent (by reaction with magnesium) or participation in other organometallic coupling reactions, though this can be competitive with the acidic amine proton.

-

-

Relevance to Drug Development: The cyclohexylamine scaffold is a common motif in many pharmaceutical compounds. [8][9][10]Arylcyclohexylamines, for instance, are a well-known class of drugs with anesthetic and dissociative properties, including ketamine and phencyclidine (PCP). [11]While this compound is not one of these, its structure makes it an ideal starting point for the synthesis of novel analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Safety, Handling, and Storage Protocols

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent.

GHS Hazard Identification

This compound is classified with the following hazards:

| GHS Pictogram | Code | Hazard Statement | Source(s) |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] |

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [12]Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. Avoid contact with skin and eyes. [12]3. Safe Handling Practices:

-

Avoid formation of dust and aerosols. [12] * Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. [12] * In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

-

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]* Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is room temperature. [1][3]

References

-

mechanism of alpha-halogenation of ketones. YouTube. [Link]

-

This compound | C6H13BrClN | CID 13473343. PubChem - NIH. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

-

Reductive amination. Wikipedia. [Link]

-

CYCLOHEXYLAMINE. Ataman Kimya. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

-

The main use of cyclohexylamine products. Shenyang East Chemical Science-Tech Co., Ltd.. [Link]

-

Arylcyclohexylamine. Wikipedia. [Link]

-

This compound | C6H13BrClN | CID 13473343 - PubChem. PubChem - NIH. [Link]

-

Cyclohexylamine. Wikipedia. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. atamankimya.com [atamankimya.com]

- 9. The main use of cyclohexylamine products - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 11. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

4-Bromocyclohexanamine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Bromocyclohexanamine Hydrochloride

This guide provides a comprehensive examination of the molecular structure, stereochemistry, and conformational dynamics of this compound (CAS No: 99337-81-2). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights for the structural elucidation and handling of this important chemical building block.

Introduction: A Versatile Cyclohexylamine Scaffold

This compound is a disubstituted cyclohexane derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the pharmaceutical industry. Its rigid, yet conformationally dynamic, cyclohexane core, combined with the reactive handles of an amine and a bromine atom, makes it a versatile scaffold. Understanding its three-dimensional structure is not merely an academic exercise; it is critical for predicting reactivity, designing synthetic pathways, and ultimately, understanding its role in the biological activity of derivative compounds. The presence of two substituents in a 1,4-relationship gives rise to distinct stereoisomers, whose stability and reactivity are governed by subtle, yet powerful, non-covalent interactions within the molecule's chair conformation.

Part 1: Core Physicochemical & Identification Data

Accurate identification is the foundation of all subsequent research. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents compared to the free base.

| Property | Value | Source |

| CAS Number | 99337-81-2 | [1][2][3] |

| Molecular Formula | C₆H₁₃BrClN | [2][3][4] |

| Molecular Weight | 214.53 g/mol | [1][2] |

| IUPAC Name | 4-bromocyclohexan-1-amine;hydrochloride | [2] |

| Synonyms | 4-Bromo-cyclohexylamine hydrochloride, 4-Bromocyclohexylamine HCl | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 105-108 °C | [1] |

| InChI Key | PECMAHZPJIYUNR-UHFFFAOYSA-N | [1][4] |

Part 2: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The core of understanding this molecule lies in its stereochemistry. The 1,4-substitution pattern on the cyclohexane ring gives rise to two geometric, or cis-trans, isomers. These isomers are diastereomers, meaning they are non-superimposable, non-mirror images with different physical properties and energies.

-

cis-isomer: The bromine and amino groups are on the same face of the cyclohexane ring.

-

trans-isomer: The bromine and amino groups are on opposite faces of the ring.

The interconversion between these isomers is not possible without breaking and reforming covalent bonds. However, each isomer exists as a dynamic equilibrium of two chair conformations, which interconvert via a "ring flip."

Caption: 2D representations of cis and trans isomers.

Part 3: Conformational Analysis: A Tale of Steric Strain

The functionality and reactivity of this compound are dictated by the three-dimensional arrangement of its substituents, which is determined by the molecule's preferred conformation. Cyclohexane rings are not planar; they adopt a puckered "chair" conformation to minimize angle and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Perpendicular to the general plane of the ring.

-

Equatorial (e): Pointing out from the perimeter of the ring.

The Causality of Conformational Preference: Substituents larger than hydrogen are sterically hindered in the axial position due to unfavorable interactions with the other two axial atoms on the same side of the ring. These are known as 1,3-diaxial interactions .[5] Consequently, a chair conformation that places the largest substituent(s) in the equatorial position is overwhelmingly favored energetically.

Analysis of the trans-Isomer

In the trans isomer, the substituents are on opposite faces. This can be achieved in two ways in a chair conformation: both substituents are axial (diaxial) or both are equatorial (diequatorial).

-

trans-(a,a) Conformer: Both the -Br and -NH₃⁺ groups are in axial positions, leading to significant 1,3-diaxial interactions.

-

trans-(e,e) Conformer: A ring flip converts the (a,a) conformer to the (e,e) conformer, placing both bulky groups in the sterically favored equatorial positions.

The equilibrium will lie almost entirely on the side of the diequatorial (e,e) conformer , as it minimizes steric strain.

Analysis of the cis-Isomer

In the cis isomer, the substituents are on the same face. This means one must be axial and the other equatorial (axial-equatorial).

-

cis-(a,e) Conformer: The -NH₃⁺ group is axial, and the -Br group is equatorial.

-

cis-(e,a) Conformer: After a ring flip, the -NH₃⁺ group becomes equatorial, and the -Br group becomes axial.

The equilibrium position depends on the relative steric bulk of the two substituents. The substituent with the greater steric demand will preferentially occupy the equatorial position. The ammonium group (-NH₃⁺) is generally considered to have a larger steric requirement than a bromine atom. Therefore, the conformation where the -NH₃⁺ group is equatorial and the -Br is axial will be the more stable and thus more populated conformer of the cis isomer.

Caption: Conformational equilibria for the trans and cis isomers.

Part 4: Protocol for Spectroscopic Structural Elucidation

Confirming the structure and stereochemistry of this compound is a self-validating process using a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural assignment.

Caption: A typical workflow for spectroscopic structure determination.

Step 1: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology: Electrospray ionization (ESI) is suitable for this charged species.

-

Expected Results: The analysis should show a prominent ion corresponding to the cationic portion [C₆H₁₂BrN + H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units (M+ and M+2), which is a definitive indicator of a single bromine atom in the molecule.

Step 2: Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology: A sample is analyzed as a KBr pellet or using an ATR accessory.

-

Expected Results:

-

N-H Stretching: A broad, strong absorption in the range of 2800-3100 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.

-

C-Br Stretching: A peak in the fingerprint region, typically between 500-600 cm⁻¹, indicates the presence of a C-Br bond.

-

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed stereochemistry and conformational preferences of this molecule.[6]

-

¹³C NMR Spectroscopy:

-

Objective: To determine the number of unique carbon environments.

-

Expected Results: For the highly symmetric trans-(e,e) isomer, only three signals are expected due to a C₂ axis of symmetry (C1/C4, C2/C6/C3/C5). The cis isomer is less symmetric and would be expected to show four distinct carbon signals. The carbons attached to the electronegative Br and N atoms (C1 and C4) will be the most downfield shifted.

-

-

¹H NMR Spectroscopy:

-

Objective: To elucidate proton connectivity and, crucially, their spatial orientation (axial vs. equatorial).

-

The Key to Conformation: The magnitude of the coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. This relationship is described by the Karplus curve.

-

Axial-Axial Coupling (J_ax,ax): Large coupling, typically 8-13 Hz (dihedral angle ~180°).

-

Axial-Equatorial (J_ax,eq) & Equatorial-Equatorial (J_eq,eq) Coupling: Small coupling, typically 2-5 Hz (dihedral angles ~60°).

-

-

Protocol & Interpretation:

-

Acquire a high-resolution ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Identify the signals for the methine protons on C1 and C4 (H-C-N and H-C-Br). These will be the most downfield of the aliphatic signals.

-

Analyze the multiplicity (splitting pattern) of these signals. A proton in an axial position will typically appear as a broad multiplet or a "triplet of triplets" with at least two large (J_ax,ax) coupling constants. A proton in an equatorial position will show a narrower multiplet with only small coupling constants.

-

-

Part 5: Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.

-

Hazard Profile: this compound is classified as harmful.[1] Users should consult the full Safety Data Sheet (SDS) before use.[7][8]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT SE 3 | H335: May cause respiratory irritation |

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][9]

Conclusion

The molecular structure of this compound is a classic example of the interplay between stereoisomerism and conformational analysis in substituted cyclohexanes. Its properties and reactivity are dominated by the energetic preference of its bulky bromo and aminium substituents to reside in equatorial positions within a chair conformation. The trans isomer is most stable in a diequatorial state, while the cis isomer exists as a rapidly equilibrating mixture of two axial-equatorial conformers. A systematic application of modern spectroscopic techniques, particularly NMR, allows for the unambiguous determination of these structural features, providing researchers with the foundational knowledge required to effectively utilize this versatile chemical in their synthetic endeavors.

References

-

ElectronicsAndBooks. (n.d.). Conformational Analysis of Cyclic Amines using Carbon-13 Shift Measurements. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2024). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane. Retrieved from [Link]

-

Pearson. (n.d.). Draw the cis and trans isomers for the following: a. 1-bromo-4-chlorocyclohexane. Retrieved from [Link]

-

YouTube. (2025). [Chemistry] Draw the cis and trans isomers for the following: a. 1-bromo-4-chlorocyclohexane. Retrieved from [Link]

-

StudySmarter. (2023). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

-

Pearson+. (n.d.). cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the same elimination product. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

Sources

- 1. 4-Bromocyclohexan-1-amine,hydrochloride | 99337-81-2 [sigmaaldrich.com]

- 2. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

4-Bromocyclohexanamine hydrochloride safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-Bromocyclohexanamine Hydrochloride

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical task. Among these, functionalized intermediates like this compound (CAS No: 99337-81-2) are pivotal building blocks in medicinal chemistry and synthetic routes.[1] Understanding the safety profile of such a reagent is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides a comprehensive, in-depth analysis of the safety data for this compound, moving beyond a simple recitation of facts to explain the causality behind safety protocols and handling procedures.

Core Hazard Identification and Risk Profile

This compound is classified under the Globally Harmonized System (GHS) as a substance that warrants significant caution.[2] The primary risks are associated with acute toxicity upon ingestion and its irritant properties to the skin, eyes, and respiratory system.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Source: Sigma-Aldrich

The causality behind these classifications lies in the molecule's structure: a cyclohexylamine ring functionalized with a bromine atom and presented as a hydrochloride salt. The amine group can be corrosive and irritating, while the overall molecule can interfere with biological processes if ingested. The hydrochloride form means it is a salt, typically a crystalline solid, which can easily become airborne as a fine dust, posing an inhalation risk.

Caption: Core GHS Hazards of this compound.

Exposure Control and Personal Protection: A Self-Validating System

The most effective safety protocol is a self-validating one, where layers of protection are established to minimize risk at every stage. This is best represented by the hierarchy of controls.

Sources

The Versatile Synthon: A Technical Guide to 4-Bromocyclohexanamine Hydrochloride and Its Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromocyclohexanamine hydrochloride has emerged as a significant synthon, offering a unique combination of a reactive amine functionality and a modifiable bromine handle on a conformationally well-defined cyclohexane scaffold. This guide, intended for the discerning researcher and drug development professional, provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications in the synthesis of next-generation therapeutics. We will delve into the nuances of its synthesis, grounded in the principles of reductive amination, and explore its utility in the creation of medicinally relevant motifs such as kinase inhibitors and spirocyclic systems. This document is designed to be a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower your research endeavors.

Part 1: Chemical Identity and Nomenclature

Clarity in communication is the bedrock of scientific advancement. To this end, a comprehensive understanding of the various synonyms and identifiers for this compound is essential for navigating the chemical literature and supplier databases.

Table 1: Synonyms and Identifiers for this compound[1][2]

| Identifier Type | Value |

| IUPAC Name | 4-bromocyclohexan-1-amine;hydrochloride[1] |

| CAS Number | 99337-81-2[1] |

| PubChem CID | 13473343[1] |

| Molecular Formula | C₆H₁₃BrClN[1] |

| Molecular Weight | 214.53 g/mol [1] |

| InChI | InChI=1S/C6H12BrN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H[1] |

| Canonical SMILES | C1CC(CCC1N)Br.Cl[1] |

| Common Synonyms | 4-Bromo-cyclohexylamine hydrochloride, 4-Bromocyclohexylamine HCl, trans-1-bromo-4-aminocyclohexane hydrochloride, 4-BROMOCYCLOHEXAN-1-AMINE HCL[1] |

| MDL Number | MFCD14705051[1] |

Part 2: Synthesis of this compound: A Mechanistic and Practical Approach

The primary and most efficient route to 4-Bromocyclohexanamine is through the reductive amination of its corresponding ketone, 4-bromocyclohexanone. This method is favored for its operational simplicity and the ready availability of the starting materials. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.

The Rationale Behind Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its ability to form carbon-nitrogen bonds under relatively mild conditions. The reaction proceeds via a two-step, one-pot sequence: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate.

The choice of a reducing agent is critical. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is preferred. These reagents are selective for the reduction of the iminium ion over the starting ketone, thus preventing the premature reduction of the carbonyl group and maximizing the yield of the desired amine. The use of an ammonia source, such as aqueous ammonia, provides the necessary nucleophile for the initial imine formation.

Experimental Workflow: From Ketone to Hydrochloride Salt

The synthesis can be logically divided into two main stages: the formation of the free amine and its subsequent conversion to the hydrochloride salt.

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromocyclohexanamine (Free Base) via Reductive Amination

-

Materials:

-

4-Bromocyclohexanone

-

Aqueous Ammonia (25-30%)

-

Methanol

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromocyclohexanone (1.0 eq) in methanol.

-

To the stirred solution, add aqueous ammonia (10-15 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic and will be accompanied by the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-bromocyclohexanamine as an oil or a low-melting solid. This crude product can often be used directly in the next step without further purification.

-

Step 2: Preparation of this compound

-

Materials:

-

Crude 4-Bromocyclohexanamine (from Step 1)

-

Diethyl Ether or Dichloromethane

-

Hydrochloric Acid solution in diethyl ether (e.g., 2M) or gaseous HCl

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the crude 4-bromocyclohexanamine in a minimal amount of diethyl ether or dichloromethane.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise. Alternatively, bubble gaseous HCl through the solution.

-

A white precipitate of this compound will form immediately.

-

Continue the addition of HCl until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Dry the product under vacuum to obtain this compound as a stable, white to off-white solid.

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound lies in its bifunctional nature. The amine serves as a nucleophile or a point for amide bond formation, while the bromine atom can be displaced via nucleophilic substitution or participate in cross-coupling reactions. This dual reactivity makes it a valuable precursor for creating diverse molecular scaffolds.

A. Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[2][3][4][5] The cyclohexane core of 4-Bromocyclohexanamine can serve as a scaffold to orient pharmacophoric groups in the three-dimensional space of a kinase active site. The amine can be functionalized to interact with the hinge region of the kinase, a common binding motif for many inhibitors.

Representative Synthetic Scheme:

Figure 2: Representative synthesis of a kinase inhibitor.

In this hypothetical pathway, the amine of 4-Bromocyclohexanamine displaces a leaving group (e.g., chlorine) on a heteroaromatic core, a common feature in kinase inhibitors. The bromine atom is then utilized in a palladium-catalyzed Suzuki cross-coupling reaction to introduce further diversity, such as an aryl or heteroaryl group, which can occupy other pockets within the kinase active site.

B. Precursor for Spirocyclic Compounds

Spirocyclic systems, which contain two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved target selectivity and physicochemical properties.[6] this compound can be a key starting material for the synthesis of spirocyclic compounds.

Conceptual Synthetic Pathway:

Figure 3: Conceptual pathway to spirocyclic compounds.

In this conceptual approach, the amine is first protected to prevent unwanted side reactions. The bromine can then be converted into an organometallic species (e.g., a Grignard or organolithium reagent) which can then undergo an intramolecular cyclization onto a tethered electrophile, or it can be a substrate for an intramolecular Heck reaction to form the spirocyclic core. Subsequent deprotection and further functionalization can then lead to the final target molecule.

Conclusion: A Foundation for Innovation

This compound is more than just a chemical compound; it is a versatile tool in the arsenal of the modern synthetic and medicinal chemist. Its straightforward synthesis, coupled with its dual reactivity, provides a robust platform for the creation of novel and complex molecules with therapeutic potential. By understanding its properties, mastering its synthesis, and creatively applying it in drug design, researchers can continue to push the boundaries of what is possible in the quest for new medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13473343, this compound. Retrieved January 12, 2026, from [Link].

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2017).

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2017). PubMed Central. Retrieved from [Link].

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- The Organic Chemistry Tutor. (2023, March 16).

-

Dalton Transactions. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved January 12, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 12, 2026, from [Link].

-

RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Retrieved January 12, 2026, from [Link].

-

S D Fine-Chem Ltd. (n.d.). sodium borohydride (for synthesis). Retrieved January 12, 2026, from [Link].

- Google Patents. (n.d.). CN102617359A - Method for preparing bromhexine hydrochloride.

- ScienceOpen. (2025, January 7).

- National Center for Biotechnology Information. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.

-

Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. Retrieved January 12, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11401088, 4-Bromocyclohexan-1-one. Retrieved January 12, 2026, from [Link].

- Google Patents. (n.d.). CN102531922B - Preparation method for bromhexine hydrochloride.

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link].

Sources

- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Characterization of 4-Bromocyclohexanamine Hydrochloride

This guide provides a comprehensive technical overview of the physical and chemical characteristics of 4-Bromocyclohexanamine hydrochloride (CAS No. 99337-81-2). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document synthesizes critical data on the physical appearance, physicochemical properties, and analytical methodologies for the characterization of this important chemical intermediate.

Introduction and Chemical Identity

This compound is a substituted cyclohexane derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutically active compounds. Its structure, comprising a cyclohexane ring with bromo and amine functionalities, allows for diverse chemical transformations. The hydrochloride salt form enhances its stability and modifies its solubility profile, making it suitable for various reaction conditions.

The stereochemistry of the substituents on the cyclohexane ring, specifically the cis and trans isomers, can significantly influence the compound's physical properties and reactivity. The trans isomer is generally more stable and is often the commercially prevalent form, as indicated by the common synonym trans-1-bromo-4-aminocyclohexane hydrochloride.[1]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in research and development.

Physical Appearance

While many commercial suppliers describe this compound simply as a "solid," a more detailed examination of available data and comparison with structurally similar compounds allows for a more descriptive characterization.[2] Based on information for related aminocyclohexane derivatives, it can be characterized as a white to off-white crystalline solid .

It is crucial to note that the visual appearance can be influenced by the purity of the substance, the presence of isomers, and storage conditions. Therefore, a systematic visual inspection is a critical first step in its characterization.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃BrClN | [1] |

| Molecular Weight | 214.53 g/mol | [1] |

| Melting Point | 105-108 °C | [2] |

| CAS Number | 99337-81-2 | [1] |

Experimental Protocols for Physical Characterization

The following protocols are based on established pharmacopeial methods and standard laboratory practices for the physical characterization of chemical substances.

Protocol for Determination of Physical Appearance

This protocol outlines a standardized procedure for the visual inspection of this compound, in line with principles from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[3][4][5]

Objective: To systematically observe and record the physical appearance (color, form, and clarity of solution) of a sample.

Materials:

-

Sample of this compound

-

White and black observation backgrounds

-

Spatula

-

Clean, dry glass test tubes or vials

-

Suitable solvent (e.g., deionized water, ethanol)

-

Vortex mixer

Procedure:

-

Color and Form of the Solid:

-

Place a small amount of the solid sample on a clean, white surface.

-

Observe the sample under good lighting against both a white and a black background.

-

Record the color (e.g., white, off-white, etc.) and the nature of the solid (e.g., crystalline, powder, amorphous).

-

-

Clarity and Color of Solution:

-

Prepare a solution of the sample in a suitable solvent at a specified concentration (e.g., 10 mg/mL).

-

Gently agitate or vortex the mixture until the solid is fully dissolved.

-

Visually inspect the solution in a clear glass container against both white and black backgrounds.

-

Describe the clarity as clear, opalescent, or turbid.

-

Describe the color of the solution (e.g., colorless, pale yellow).

-

Self-Validating System: The use of standardized white and black backgrounds provides a controlled environment for observation, minimizing subjective interpretation of color and clarity. Comparison against a solvent blank serves as a negative control.

Workflow for Solubility Determination

The solubility of this compound is a critical parameter for its use in solution-phase reactions and for purification. The following workflow can be used to determine its qualitative and semi-quantitative solubility in various solvents.

Caption: Workflow for qualitative solubility assessment.

Based on its structure (a hydrochloride salt of an amine), this compound is expected to be soluble in polar protic solvents like water and methanol, and less soluble in nonpolar organic solvents.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of this compound.

Infrared (IR) Spectroscopy: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The presence of the hydrochloride salt will shift these absorptions. The C-Br stretch is expected in the fingerprint region, typically around 500-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region. The proton attached to the carbon bearing the amine group and the proton on the carbon with the bromine atom will be shifted downfield.

-

¹³C NMR: The carbon atoms attached to the electronegative bromine and nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the other carbons in the cyclohexane ring.

The specific chemical shifts and coupling constants can help in confirming the cis or trans configuration of the isomers.

Conclusion

The physical characterization of this compound is a fundamental requirement for its use in scientific research and drug development. This guide has provided a detailed overview of its physical appearance, key physicochemical properties, and standardized protocols for their determination. By following these guidelines, researchers can ensure the quality and consistency of this important chemical intermediate in their experimental workflows.

References

-

European Directorate for the Quality of Medicines & HealthCare. (2023, December 18). General chapters on powder characterisation techniques modernised. Retrieved January 12, 2026, from [Link]

-

ARL Bio Pharma. (n.d.). USP <797> – Release Testing. Retrieved January 12, 2026, from [Link]

-

United States Pharmacopeia. (2024, September 27). <699> Density of Solids. Retrieved January 12, 2026, from [Link]

- European Pharmacopoeia. (2022). European Pharmacopoeia 11.1.

-

European Pharmacopoeia. (2017, April 2). European Pharmacopeia Style Guide. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uspbpep.com [uspbpep.com]

- 3. General chapters on powder characterisation techniques modernised - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 4. ARL Bio Pharma | USP – Release Testing [arlok.com]

- 5. edqm.eu [edqm.eu]

A Comprehensive Technical Guide to the Storage and Handling of 4-Bromocyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the optimal storage and handling conditions for 4-Bromocyclohexanamine hydrochloride (CAS No: 99337-81-2), a key building block in modern medicinal chemistry. Adherence to these protocols is critical for maintaining the compound's purity, stability, and overall integrity, thereby ensuring the reliability and reproducibility of experimental outcomes.

Compound Profile and Intrinsic Properties

This compound is a solid, crystalline compound with a molecular weight of 214.53 g/mol .[1][2] Its structure, comprising a brominated cyclohexane ring and an amine hydrochloride salt, dictates its physicochemical properties and, consequently, its storage requirements. The hydrochloride salt form generally enhances solubility in aqueous media and improves stability compared to the free amine. However, the presence of the amine hydrochloride group also introduces a significant susceptibility to moisture.

| Property | Value | Source |

| CAS Number | 99337-81-2 | PubChem[1] |

| Molecular Formula | C₆H₁₃BrClN | PubChem[1] |

| Molecular Weight | 214.53 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 105-108 °C | Sigma-Aldrich |

The Criticality of a Controlled Storage Environment

The long-term stability of this compound is contingent on the stringent control of its storage environment. The primary factors to consider are humidity, temperature, light, and atmospheric composition.

Humidity Control: Mitigating Hygroscopicity

Amine hydrochlorides are notoriously hygroscopic, readily absorbing moisture from the atmosphere. This absorption can lead to a cascade of undesirable effects, including:

-

Physical Changes: Caking, clumping, and eventual deliquescence (dissolving in the absorbed water).

-

Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways and may impact the compound's reactivity in subsequent synthetic steps.

-

Inaccurate Weighing: Absorption of water leads to artificially inflated mass measurements, resulting in stoichiometric errors in reactions.

Storage Recommendations:

-

Primary Container: Store in a tightly sealed, preferably amber glass, container with a secure, air-tight closure.

-

Secondary Enclosure: For long-term storage, place the primary container within a desiccator containing a suitable desiccant such as silica gel or calcium chloride.

-

Inert Atmosphere: For optimal protection, after dispensing, the container headspace should be purged with an inert gas like argon or nitrogen before sealing. This displaces moist air and oxygen.

Caption: Workflow for hygroscopicity assessment.

Protocol for Purity Determination by Non-Aqueous Titration

This method is suitable for determining the purity of the amine hydrochloride salt.

Principle:

The amine hydrochloride is a weak acid in a non-aqueous protogenic solvent (like glacial acetic acid). It can be titrated with a strong non-aqueous acid, such as perchloric acid in acetic acid. The use of mercuric acetate complexes the chloride ion, allowing for a sharp titration endpoint. [3] Methodology:

-

Reagent Preparation:

-

0.1 M Perchloric acid in glacial acetic acid.

-

Saturated solution of mercuric acetate in glacial acetic acid.

-

Crystal violet indicator solution (0.5% w/v in glacial acetic acid).

-

-

Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL conical flask.

-

Dissolution: Add 50 mL of glacial acetic acid and gently warm if necessary to dissolve the sample.

-

Chloride Complexation: Add 10 mL of the mercuric acetate solution.

-

Titration: Add 2-3 drops of crystal violet indicator. Titrate with 0.1 M perchloric acid until the color changes from violet to a blue-green endpoint.

-

Blank Determination: Perform a blank titration without the sample and subtract the blank volume from the sample titration volume.

-

Calculation:

-

Purity (%) = (V_sample - V_blank) * M_HClO4 * (MW / W_sample) * 100

-

V = volume of titrant (L)

-

M = molarity of perchloric acid

-

MW = molecular weight of this compound (214.53 g/mol )

-

W_sample = weight of the sample (g)

-

-

Protocol Outline for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for separating the intact compound from any potential degradants. Forced degradation studies are the first step in developing such a method. [4][5] Forced Degradation Study Outline:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [6][7] Initial HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV scan, likely around 210-220 nm for the aliphatic amine).

-

Column Temperature: 30°C.

The goal is to achieve baseline separation between the main peak of this compound and any peaks that appear in the stressed samples.

Handling and Safety

Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The chemical integrity of this compound is paramount for its successful use in research and development. By implementing the storage and handling protocols outlined in this guide—specifically, by rigorously controlling humidity, temperature, and light exposure—scientists can ensure the long-term stability and purity of this valuable reagent. The provided experimental frameworks for stability and purity assessment serve as a foundation for a robust quality control program.

References

-

BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Available at: [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Available at: [Link]

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

SOP for Hygroscopicity Testing in Powders. (2024, July 15). Pharmaceutical Guidelines. Available at: [Link]

-

GEA Niro Method No. A 14 A. Hygroscopicity. Available at: [Link]

-

AA Blocks. (2025, January 18). Safety Data Sheet. Available at: [Link]

-

Non-aqueous Titration. (n.d.). Available at: [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Available at: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

GEA. A 14 a - Hygroscopicity. Available at: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Available at: [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

-

Kocaoba, S., Aydogan, F., & Afsar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 119-128. Available at: [Link]

-

Allen Institute. Non-Aqueous Titration | Principle, Working, Types & Applications. Available at: [Link]

-

ResearchGate. Thermogravimetric analysis of the interaction of ammonium chloride.... Available at: [Link]

-

ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Available at: [Link]

-

Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step. YouTube. Available at: [Link]

-

Ami Instruments. Thermogravimetric Analysis and Crystalline Hydrates. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Available at: [Link]

-

An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (n.d.). Available at: [Link]

-

Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. Available at: [Link]

-

Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. (n.d.). SciSpace. Available at: [Link]

-

Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (n.d.). PMC - NIH. Available at: [Link]

-

Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Treatment. (n.d.). Available at: [Link]

- Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.

-

Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

Sources

- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. info.gfschemicals.com [info.gfschemicals.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

4-Bromocyclohexanamine Hydrochloride: A Versatile Building Block for Modern Organic Synthesis

Introduction: The Strategic Importance of the Cyclohexylamine Scaffold

The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. 4-Bromocyclohexanamine hydrochloride emerges as a particularly valuable building block for drug discovery and development professionals. This bifunctional molecule, presenting both a reactive bromine atom and a primary amine, offers a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the chemical properties and synthetic utility of this compound, with a focus on its application in key organic reactions.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 99337-81-2 | [3] |

| Molecular Formula | C₆H₁₃BrClN | [3] |

| Molecular Weight | 214.53 g/mol | [3] |